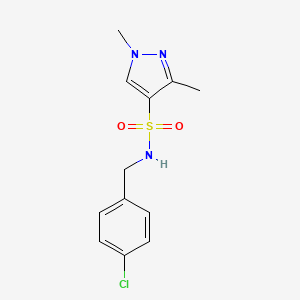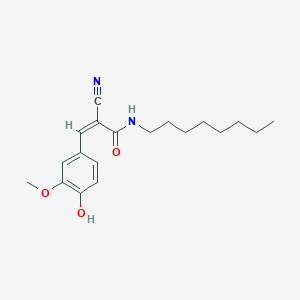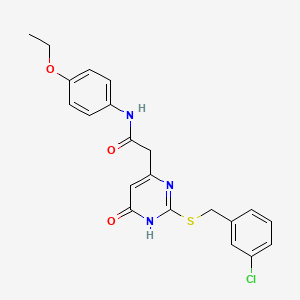![molecular formula C10H13NO3S B2860958 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1094219-64-3](/img/structure/B2860958.png)
2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid” is a complex organic molecule that contains an oxolane ring, a thiazole ring, and an acetic acid group . The oxolane ring is a five-membered cyclic ether, and the thiazole ring is a five-membered ring containing both sulfur and nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxolane and thiazole rings in separate steps, followed by their connection via a methylene (-CH2-) bridge . The acetic acid group could then be introduced through a suitable functional group transformation .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxolane and thiazole rings, along with the acetic acid group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxolane, thiazole, and acetic acid groups . The oxolane ring can undergo ring-opening reactions, the thiazole ring can participate in various substitution and addition reactions, and the acetic acid group can undergo reactions typical of carboxylic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility would be affected by the presence of the polar acetic acid group, and its stability could be influenced by the presence of the oxolane and thiazole rings .
Aplicaciones Científicas De Investigación
Acetic Acid Derivatives in Biomedical Research
Acetic acid derivatives, including those with complex heterocyclic structures, often play significant roles in biomedical research due to their diverse biological activities. For instance, thiazolidinediones, a class of compounds with a core similar to part of the queried compound, have been explored for their antimicrobial, anticancer, and antidiabetic properties. These compounds' mechanism of action often involves modulating various signaling pathways, providing a potential framework for investigating the biological activities of 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid in similar contexts (Singh et al., 2022).
Acetic Acid Bacteria in Fermentation Processes
Research on acetic acid bacteria (AAB) highlights the significance of acetic acid and its derivatives in the production of fermented foods and beverages. AAB's oxidative fermentation process, which can transform a variety of substrates into economically and nutritionally valuable products, underscores the potential industrial applications of acetic acid derivatives in enhancing fermentation processes (Lynch et al., 2019).
Organic Acids in Industrial Applications
The exploration of organic acids, including acetic acid and its derivatives, in industrial applications such as acidizing operations for carbonate and sandstone formations highlights their importance in sectors beyond biomedicine. These acids offer alternatives to more corrosive substances, demonstrating the versatility of acetic acid derivatives in various technological and industrial contexts (Alhamad et al., 2020).
Environmental and Technological Impacts
The environmental and technological impacts of using organic acids, such as those derived from acetic acid, in processes like wastewater treatment and disinfection, further illustrate the broad utility of these compounds. Their effectiveness, combined with lower toxicity and environmental impact compared to traditional chemicals, points to the potential of acetic acid derivatives in environmental science and engineering (Kitis, 2004).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo electrophilic and nucleophilic substitutions, which could be key in its interactions with biological targets .
Biochemical Pathways
Thiazole compounds have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, the compound could potentially exhibit a range of effects depending on the specific targets and pathways it interacts with .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(oxolan-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)4-7-6-15-9(11-7)5-8-2-1-3-14-8/h6,8H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIFXGTXQZHDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(azepan-1-yl)methanone](/img/structure/B2860877.png)



![2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2860881.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860884.png)
![6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2860886.png)
![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)
![Methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride](/img/structure/B2860895.png)
![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)